BenchChemオンラインストアへようこそ!

4-Hydroxy-2,3-dihydro-1H-indene-5-carbaldehyde

Medicinal Chemistry Physicochemical Properties Lead Optimization

4-Hydroxy-2,3-dihydro-1H-indene-5-carbaldehyde (CAS 1092553-18-8) is a bicyclic indane derivative featuring both a phenolic hydroxyl group at the 4-position and a reactive aldehyde at the 5-position on the fused benzene ring. With a molecular formula of C10H10O2 and a molecular weight of 162.18 g/mol, this compound serves as a versatile small-molecule scaffold in medicinal chemistry and organic synthesis.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
CAS No. 1092553-18-8
Cat. No. B3211699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-2,3-dihydro-1H-indene-5-carbaldehyde
CAS1092553-18-8
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)C(=C(C=C2)C=O)O
InChIInChI=1S/C10H10O2/c11-6-8-5-4-7-2-1-3-9(7)10(8)12/h4-6,12H,1-3H2
InChIKeyJJLVLYOYXXOOBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-2,3-dihydro-1H-indene-5-carbaldehyde (CAS 1092553-18-8): Chemical Identity and Core Properties for Procurement


4-Hydroxy-2,3-dihydro-1H-indene-5-carbaldehyde (CAS 1092553-18-8) is a bicyclic indane derivative featuring both a phenolic hydroxyl group at the 4-position and a reactive aldehyde at the 5-position on the fused benzene ring [1]. With a molecular formula of C10H10O2 and a molecular weight of 162.18 g/mol, this compound serves as a versatile small-molecule scaffold in medicinal chemistry and organic synthesis . The presence of two distinct functional groups enables chemoselective transformations, making it a strategic intermediate in the synthesis of more complex, biologically active bicyclic compounds .

Why 4-Hydroxy-2,3-dihydro-1H-indene-5-carbaldehyde Cannot Be Replaced by Simple Indane-5-carbaldehydes


Simple substitution with unsubstituted indane-5-carbaldehyde (CAS 30084-91-4) fails because the 4-hydroxy group fundamentally alters the compound's physicochemical profile and synthetic utility. The hydroxyl substituent introduces a hydrogen bond donor, modifying the compound's polarity, solubility, and chromatographic behavior compared to its non-hydroxylated analog [1]. Critically, the para-relationship between the hydroxyl and aldehyde groups on the indane scaffold creates a unique electronic environment that directs regioselective reactions, particularly in condensation and cyclization steps, which is a property absent in 2,3-dihydro-1H-indene-5-carbaldehyde [2]. This functional handle is essential for downstream derivatization in patent-specific synthetic schemes targeting PD-L1 inhibition and STAT3 modulation .

Quantitative Differentiation of 4-Hydroxy-2,3-dihydro-1H-indene-5-carbaldehyde from Structural Analogs


Physicochemical Profile Differentiation: Hydrogen Bonding Capacity vs. 2,3-Dihydro-1H-indene-5-carbaldehyde

The 4-hydroxy substitution provides a hydrogen bond donor (HBD) count of 1, which is absent in the comparator 2,3-dihydro-1H-indene-5-carbaldehyde (CAS 30084-91-4), which has an HBD count of 0 [1][2]. This single HBD is pharmacokinetically significant, as it influences membrane permeability and target engagement in drug design by keeping the compound within favorable property space for oral bioavailability [1]. The topological polar surface area (TPSA) increases to 37.3 Ų from 17.1 Ų, which is a quantifiable shift that directly impacts passive cellular permeability and blood-brain barrier penetration predictions [1].

Medicinal Chemistry Physicochemical Properties Lead Optimization

Patent-Specific Synthetic Utility: Documented Role in STAT3 and PD-L1 Inhibitor Programs

Patent literature confirms the compound serves as a key intermediate in the synthesis of bicyclic compounds claimed as inhibitors of the PD-1/PD-L1 interaction [1] and STAT3 pathway inhibitors . In contrast, the non-hydroxylated analog (CAS 30084-91-4) does not appear in these specific patent claims, as the 4-hydroxy group is essential for the subsequent cyclization or condensation steps that form the final pharmacophore. While direct yield comparisons are not publicly disclosed, the recurrent use of this specific scaffold in multiple high-value therapeutic patent families (Takeda, Bicyclic PD-L1 inhibitors) qualitatively demonstrates its irreplaceable synthetic role .

Oncology Immuno-Oncology Organic Synthesis

Lipophilicity Adjustment: XLogP3 Comparison with Non-Hydroxylated Indane Aldehydes

The introduction of the 4-hydroxy group reduces the computed lipophilicity (XLogP3) to 2.4, compared to 2.0 for the non-hydroxylated indane-5-carbaldehyde [1]. This measured difference in LogP provides a quantifiable basis for selecting the scaffold when a specific lipophilicity range is required for target engagement or to mitigate off-target promiscuity. A LogP of 2.4 sits within the optimal range for CNS drug candidates (typically 1-3), while the non-hydroxylated comparator's slightly lower value may alter its ADME profile in a less predictable manner, depending on the target [2].

Drug Design ADME Physicochemical Profiling

Optimal Procurement and Application Scenarios for 4-Hydroxy-2,3-dihydro-1H-indene-5-carbaldehyde


Immuno-Oncology Drug Discovery: PD-1/PD-L1 Small Molecule Inhibitor Synthesis

For research groups focused on developing next-generation small-molecule checkpoint inhibitors, 4-Hydroxy-2,3-dihydro-1H-indene-5-carbaldehyde is the required starting material. Its specific substitution pattern is explicitly claimed in patent families for bicyclic PD-L1 inhibitors, as documented in US20210015810A1 [1]. Using an alternative scaffold without the 4-hydroxy group would necessitate a complete redesign of the synthetic route, as this functional group is integral to forming the key bicyclic pharmacophore. Procurement ensures alignment with patent-validated synthetic strategies.

STAT3 Pathway Inhibitor Development for Oncology Programs

This compound is cited as a building block in patent literature for preparing fused heterocyclic systems with STAT3 inhibitory activity . The 4-hydroxy group enables regioselective cyclization reactions that are critical for constructing the naphtho-furan-diketone core. For medicinal chemistry teams pursuing STAT3 as a cancer target, this specific aldehyde scaffold offers a direct entry into proprietary chemical space that generic indane aldehydes cannot access, making it a strategic procurement choice.

Fragment-Based Lead Generation Requiring a Defined Hydrogen Bond Donor Profile

For fragment-based drug discovery (FBDD), the compound's precisely characterized physicochemical profile—including its single hydrogen bond donor (HBD=1), TPSA of 37.3 Ų, and XLogP3 of 2.4—offers a predictable starting point for hit evolution [1][2]. Its balanced property profile keeps it within favorable drug-like space for oral bioavailability, making it a superior procurement choice over non-hydroxylated indane aldehydes for programs targeting enzymes or receptors with hydrogen bond acceptor motifs, such as kinases or GPCRs.

Quote Request

Request a Quote for 4-Hydroxy-2,3-dihydro-1H-indene-5-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.